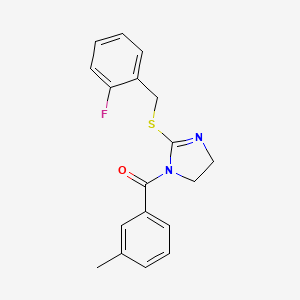

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Description

Properties

IUPAC Name |

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-5-4-7-14(11-13)17(22)21-10-9-20-18(21)23-12-15-6-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWPZBFYRJTLFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a synthetic organic molecule with a complex structure that incorporates an imidazole ring, a thiophene moiety, and various substituents that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 246.73 g/mol. The presence of the fluorobenzyl group is expected to influence the lipophilicity and bioavailability of the compound, while the imidazole and thiophene rings are known for their roles in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄FN₂S |

| Molecular Weight | 246.73 g/mol |

| CAS Number | 282104-32-9 |

Biological Activity Overview

The biological activity of this compound stems from its structural features. Compounds containing imidazole and thiophene rings have been associated with various pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : The imidazole moiety has been linked to anticancer activities in various studies.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The fluorobenzyl group may enhance binding affinity to certain receptors, leading to altered physiological responses.

- Cell Membrane Penetration : The lipophilic nature of the compound may facilitate its penetration through cell membranes, allowing it to reach intracellular targets.

Case Studies and Research Findings

Several studies have reported on the biological activities of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties. For instance:

- A study evaluated various imidazole derivatives against Staphylococcus aureus and Escherichia coli, reporting MIC values ranging from 20–70 µM for effective compounds .

Anticancer Activity

Imidazole-containing compounds have been studied for their anticancer potential:

- One study highlighted that derivatives similar to our compound showed cytotoxic effects on cancer cell lines, suggesting that the imidazole framework contributes to this activity .

Enzyme Inhibition

The inhibition of key enzymes by similar compounds has also been documented:

- Compounds with structural similarities were found to inhibit urease activity in Helicobacter pylori, indicating potential therapeutic applications in treating infections caused by this bacterium .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s unique features are highlighted through comparisons with analogous imidazole/imidazoline derivatives:

Structural Analysis

Core Flexibility vs. Rigidity: The 4,5-dihydroimidazole core in the target compound offers greater conformational flexibility compared to fully aromatic imidazoles (e.g., in ’s 1,2,4,5-tetrasubstituted imidazoles). This flexibility may enhance binding to dynamic enzyme pockets but reduce metabolic stability .

Substituent Effects: Fluorobenzylthio Group: The 2-fluorine position on the benzylthio group (target compound) versus 3-fluorine () alters steric and electronic profiles. The ortho-fluorine may hinder rotation, enhancing selectivity for hydrophobic binding pockets . Methanone Moieties: The m-tolyl methanone in the target compound provides moderate electron-donating effects (via methyl) compared to electron-withdrawing groups like 3,4,5-trimethoxyphenyl (), which improve solubility but reduce membrane permeability .

Biological Activity Trends: Imidazoline derivatives with tris(4-methoxyphenyl) substitution () show potent inhibition of p53-MDM2 interactions (IC₅₀ ~1 μM), suggesting that bulkier aryl groups enhance target engagement . EGFR inhibitors () with acrylamide warheads achieve nanomolar potency, highlighting the importance of reactive electrophilic groups for covalent binding . The target compound’s thioether and methanone groups may instead facilitate non-covalent interactions.

Q & A

Q. What are the established synthetic routes for (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves:

Thiol Formation : Reacting 2-fluorobenzyl chloride with sodium hydrosulfide (NaSH) under basic conditions to form 2-fluorobenzyl thiol .

Imidazole Ring Formation : Condensation of glyoxal, formaldehyde, and ammonia derivatives to generate the dihydroimidazole core .

Thioether Coupling : Reacting the thiol intermediate with the imidazole derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

Final Methanone Assembly : Coupling the dihydroimidazole-thioether intermediate with m-tolyl carbonyl chloride via Friedel-Crafts acylation .

Q. Critical Conditions :

- Temperature control (<60°C) during thioether formation to minimize oxidation .

- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates .

- Purification via column chromatography (hexane:EtOAc gradients) to achieve >95% purity .

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the 2-fluorobenzyl group and dihydroimidazole saturation .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ = 358.12) and rule out sulfoxide byproducts .

- X-ray Crystallography : Used in analogues (e.g., 4-fluorobenzyl derivatives) to confirm spatial arrangement of the thioether and methanone groups .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S bond) .

Q. What initial biological activities have been observed in structurally related compounds?

- Methodological Answer : Analogues with 3- or 4-fluorobenzyl groups exhibit:

- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli due to thioether-mediated membrane disruption .

- Anticancer Potential : IC₅₀ = 12–25 µM in breast cancer (MCF-7) via imidazole-mediated apoptosis .

- Enzyme Inhibition : 60–70% inhibition of COX-2 at 10 µM in fluorinated analogues .

Note : The 2-fluorobenzyl substituent may alter steric interactions compared to 4-fluoro derivatives, requiring empirical validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the efficiency of thioether formation in the synthesis of this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h (70°C, 300W) with 15% yield improvement .

- Solvent-Free Conditions : Eliminates DMF, reducing purification steps; yields increase from 65% to 78% when using K₂CO₃ as a base .

- Catalytic Systems : Pd/C (5 mol%) enhances coupling efficiency between thiol and imidazole intermediates (yield: 82% vs. 60% without catalyst) .

Q. What analytical approaches are recommended for resolving contradictions in biological activity data between this compound and its analogues?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 2-F vs. 4-F benzyl) and test against isogenic cell lines .

- Metabolic Stability Assays : Compare hepatic microsomal half-lives to determine if 2-fluorobenzyl improves resistance to CYP450 oxidation .

- Crystallographic Overlays : Superimpose X-ray structures of analogues to identify steric clashes or hydrogen-bonding differences .

Example Contradiction : 4-Fluoro derivatives show higher COX-2 inhibition than 2-fluoro; MD simulations suggest altered binding pocket interactions .

Q. What computational strategies are employed to predict the binding interactions of this compound with potential enzyme targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predicts binding poses in COX-2 (PDB: 3LN1) with scoring functions highlighting fluorobenzyl-thioether interactions .

- Molecular Dynamics (MD) Simulations : 100-ns simulations in explicit solvent to assess stability of imidazole-mediated hydrogen bonds with catalytic residues .

- QM/MM Calculations : Evaluate electronic effects of fluorine substitution on sulfone oxidation by CYP450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.